
L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine is a synthetic peptide composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (Trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (Triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as HPLC (High-Performance Liquid Chromatography) are employed to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Biochemical Properties
L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine is a synthetic peptide composed of several amino acids. Its molecular formula is C32H57N11O9, with a molecular weight of approximately 657.83 g/mol. The structure of this peptide allows it to exhibit unique biological activities that can be harnessed in various applications.
Nutritional Supplementation
One of the primary applications of this peptide is in nutritional supplementation, particularly in clinical settings where patients require enhanced amino acid profiles for recovery and healing. Peptides like this compound may support muscle recovery, immune function, and overall metabolic health.
Gastrointestinal Health
Research indicates that dipeptides such as L-alanyl-L-glutamine can have beneficial effects on gastrointestinal health. A study demonstrated that L-alanyl L-glutamine significantly reduced the frequency and severity of diarrhea in patients compared to a placebo group, suggesting its potential as a therapeutic agent for gastrointestinal disorders .
Enhanced Athletic Performance
Peptides are often explored for their potential to enhance athletic performance by improving recovery times and reducing muscle soreness. The ingestion of peptides like L-alanyl L-glutamine has been shown to positively influence markers related to fluid regulation and immune response during physical exertion .
Case Study: Nutritional Support in Critical Care
A randomized controlled trial investigated the effects of L-alanyl L-glutamine in patients receiving total parenteral nutrition (TPN). The study found that patients receiving L-alanyl L-glutamine showed improved immune function post-surgery, as indicated by changes in leukocyte function markers . This highlights the peptide's role in enhancing recovery outcomes in critically ill patients.
Kinetic Evaluation Study
A kinetic evaluation study assessed the absorption and metabolism of L-alanyl L-glutamine after intravenous administration. Results indicated rapid clearance from plasma and significant increases in plasma concentrations of constituent amino acids, suggesting efficient hydrolysis and bioavailability for therapeutic use .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For instance, it may interact with cell surface receptors to trigger signaling cascades that influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields.
L-Alanyl-L-tyrosine: Another dipeptide with potential therapeutic applications.
Biological Activity
L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine is a complex synthetic peptide composed of multiple amino acids. Its biological activity is of significant interest due to its potential therapeutic applications and effects on various physiological processes. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Overview of the Compound
-
Chemical Structure : The compound is a peptide consisting of the following amino acids:
- Alanine (Ala)
- Leucine (Leu)
- Glutamine (Gln)
- Glycine (Gly)
- Proline (Pro)
- Tyrosine (Tyr)
- Molecular Formula : The molecular formula is complex, reflecting its multiple components. The exact molecular weight and structure can be derived from its sequence.
The biological activity of this compound is primarily mediated through its interaction with cellular receptors and enzymes. Key mechanisms include:
- Modulation of Signaling Pathways : The peptide may influence various signaling pathways involved in metabolism and cellular communication.
- Antioxidant Properties : Similar compounds have demonstrated the ability to enhance antioxidant defenses, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates that peptides like this may reduce inflammation, contributing to therapeutic outcomes in conditions characterized by chronic inflammation.
Kinetic Studies
A study investigated the kinetic behavior of related dipeptides, including L-alanyl-L-glutamine. Key findings included:
- Rapid Hydrolysis : The dipeptides were rapidly hydrolyzed in plasma, indicating efficient metabolism and availability of constituent amino acids .
- Elimination Half-life : The half-lives for these dipeptides were approximately 3.4 to 3.8 minutes, suggesting quick clearance from circulation .
Efficacy in Clinical Settings
Clinical studies have examined the effects of L-alanyl-L-glutamine and similar peptides in various populations:
- Post-operative Immune Function :
- Nutritional Support in Critical Care :
Table 1: Summary of Kinetic Properties
Parameter | Value |
---|---|
Elimination Half-life | 3.4 - 3.8 minutes |
Volume of Distribution | Approximately extracellular space |
Plasma Concentration Steady State | 545 - 1324 µmol/L for glutamine |
Table 2: Clinical Study Outcomes
Study Focus | Treatment Group | Control Group | Key Findings |
---|---|---|---|
Immune Function Post-Surgery | Alanylglutamine | Amino Acid Solution | Improved Cys-LT levels |
Nutritional Support | Alanylglutamine | Standard Amino Acid Solution | Positive nitrogen balance noted |
Case Studies
- Athletic Performance Enhancement :
- Post-Surgical Recovery :
Properties
CAS No. |
646990-61-6 |
---|---|
Molecular Formula |
C39H58N10O12 |
Molecular Weight |
858.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C39H58N10O12/c1-21(2)16-26(46-34(55)22(3)40)36(57)45-25(12-13-30(41)51)35(56)44-19-32(53)42-18-31(52)43-20-33(54)48-14-5-7-29(48)38(59)49-15-4-6-28(49)37(58)47-27(39(60)61)17-23-8-10-24(50)11-9-23/h8-11,21-22,25-29,50H,4-7,12-20,40H2,1-3H3,(H2,41,51)(H,42,53)(H,43,52)(H,44,56)(H,45,57)(H,46,55)(H,47,58)(H,60,61)/t22-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
PZJGTYFWORJODH-AGEVTBPVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.